molecular formula C8H11NO2 B3284950 (2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol CAS No. 794480-53-8

(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol

Cat. No.: B3284950
CAS No.: 794480-53-8
M. Wt: 153.18
InChI Key: WKMNUYYJVXICFJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a hydroxyl-substituted phenyl group and an amino alcohol backbone. Its stereochemistry (S-configuration) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly in β-lactam antibiotics like amoxicillin .

Properties

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMNUYYJVXICFJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and an appropriate amino acid derivative.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-hydroxybenzaldehyde, while reduction may yield 2-amino-2-(4-hydroxyphenyl)ethanol.

Scientific Research Applications

(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and other interactions, influencing the compound’s biological activity and pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives
  • (2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol (CAS 354153-65-4): Replaces the hydroxyl group with bromine. Increased molecular weight (216.08 g/mol vs. 181.19 g/mol for the hydroxyl variant) and lipophilicity due to bromine’s hydrophobic nature . Used in Suzuki coupling reactions for drug discovery.
  • (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl (CAS 2376106-42-0): Iodine substitution introduces steric bulk and higher molecular weight (299.54 g/mol). Applications in radiopharmaceuticals due to iodine’s isotopic properties .
Fluorine-Substituted Derivatives
  • Common in CNS-targeting drugs due to improved blood-brain barrier penetration.
Methyl-Substituted Derivatives
  • (2S)-2-Amino-2-(4-methylphenyl)ethan-1-ol (CAS 327183-90-4): Methyl group reduces polarity, increasing logP (predicted ~1.2 vs. ~0.5 for the hydroxyl variant). Used in asymmetric catalysis and as a ligand in organometallic reactions .

Stereochemical Variants

  • (2R)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol: Enantiomer with R-configuration. Differing biological activity; for example, in amoxicillin synthesis, the R-configuration of the related acetamido group is essential for antibiotic efficacy .

Functional Group Modifications

  • Methyl (2S)-2-Amino-2-(4-Hydroxyphenyl)acetate (CAS 37763-23-8): Esterification of the hydroxyl group in ethanolamine. Increased stability under acidic conditions, suitable for prodrug formulations .
  • (2S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6): Combines chlorine and fluorine substituents, creating a unique electronic profile for kinase inhibition .

Key Data Table: Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Applications
(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol 4-OH 181.19 Not provided Antibiotic intermediates
(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol 4-Br 216.08 354153-65-4 Cross-coupling reactions
(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl 4-I, HCl salt 299.54 2376106-42-0 Radiopharmaceuticals
(2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol 3,5-F 187.16 Not provided CNS drug candidates
(2S)-2-Amino-2-(4-methylphenyl)ethan-1-ol 4-CH3 165.23 327183-90-4 Catalysis

Biological Activity

(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol, commonly referred to as a phenolic amino alcohol, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a chiral center at the second carbon atom, contributing to its unique biological activity. Its structure includes both an amino group and a hydroxyphenyl group, which facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors. The hydroxy group enhances its reactivity and allows for various chemical transformations, which can influence its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the 4-hydroxyphenyl moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Enterococcus faecalis128

These results suggest that the compound may be effective in treating infections caused by these pathogens, although further optimization may be necessary to enhance potency.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Case Study: Antioxidant Assessment
A study conducted on the antioxidant activity of phenolic compounds found that this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant capabilities compared to other tested compounds.

Potential in Drug Development

Given its biological activities, this compound is being investigated as a precursor for drug development targeting various diseases. Its structural characteristics make it a promising candidate for modifications aimed at enhancing efficacy against specific diseases.

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. Studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

These findings underscore the importance of further exploring the compound's role in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.